UR-144 N-(5-Hydroxypentyl)
UR-144 N-(5-Hydroxypentyl)
UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (K i = 150 nM). UR-144 N-(5-hydroxypentyl) metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. This metabolite should be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
895155-95-0
VCID:
VC0045252
InChI:
InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3
SMILES:
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C
Molecular Formula:
C21H29NO2
Molecular Weight:
327.5 g/mol
UR-144 N-(5-Hydroxypentyl)
CAS No.: 895155-95-0
Reference Standards
VCID: VC0045252
Molecular Formula: C21H29NO2
Molecular Weight: 327.5 g/mol
CAS No. | 895155-95-0 |
---|---|
Product Name | UR-144 N-(5-Hydroxypentyl) |
Molecular Formula | C21H29NO2 |
Molecular Weight | 327.5 g/mol |
IUPAC Name | [1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
Standard InChI | InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3 |
Standard InChIKey | AFWBYMXUEMOBRP-UHFFFAOYSA-N |
SMILES | CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C |
Canonical SMILES | CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C |
Appearance | Assay:≥98%A crystalline solid |
Description | UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (K i = 150 nM). UR-144 N-(5-hydroxypentyl) metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. This metabolite should be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications. |
Synonyms | [1-(5-hydroxypentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone |
PubChem Compound | 11515395 |
Last Modified | Nov 11 2021 |
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